N'-{(E)-[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
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Overview
Description
N’-{(E)-[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an indole core, a chlorobenzyl group, and a dioxolane ring, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide typically involves multi-step organic reactionsThe final step involves the formation of the hydrazide linkage with the dioxolane ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-{(E)-[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N’-{(E)-[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The indole core and chlorobenzyl group play crucial roles in binding to target proteins or enzymes, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobenzyl)-N’-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-1H-pyrazole-3-carbohydrazide
- 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide
Uniqueness
N’-{(E)-[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide stands out due to its unique combination of an indole core, chlorobenzyl group, and dioxolane ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H22ClN3O3 |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
N-[(E)-[1-[(4-chlorophenyl)methyl]indol-3-yl]methylideneamino]-2-(2-methyl-1,3-dioxolan-2-yl)acetamide |
InChI |
InChI=1S/C22H22ClN3O3/c1-22(28-10-11-29-22)12-21(27)25-24-13-17-15-26(20-5-3-2-4-19(17)20)14-16-6-8-18(23)9-7-16/h2-9,13,15H,10-12,14H2,1H3,(H,25,27)/b24-13+ |
InChI Key |
VZQPWOHMINZLLO-ZMOGYAJESA-N |
Isomeric SMILES |
CC1(OCCO1)CC(=O)N/N=C/C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1(OCCO1)CC(=O)NN=CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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